Colorectal vs Liver Cancer Cytotoxicity
Glucodichotomine B exhibits a quantifiable differential in cytotoxic potency between two distinct human cancer cell lines. Its IC50 value against the HCT116 colorectal carcinoma cell line is 50.29 µM, which is 1.48-fold lower than its IC50 of 74.52 µM against the SMMC7721 hepatocellular carcinoma cell line . This cell-line specific activity contrasts with the known activity of Dichotomine B, which has been characterized primarily for its anti-neuroinflammatory effects rather than direct cytotoxicity in these cancer models [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HCT116 cells: IC50 = 50.29 µM; SMMC7721 cells: IC50 = 74.52 µM |
| Comparator Or Baseline | Dichotomine B: No reported cytotoxic activity in HCT116 or SMMC7721 cells; primary activity is anti-neuroinflammatory (TLR4/MyD88-mTOR modulation) [1] |
| Quantified Difference | 1.48-fold difference in potency between the two cancer cell lines for Glucodichotomine B; Glucodichotomine B is a cytotoxic agent, whereas Dichotomine B is an anti-neuroinflammatory agent. |
| Conditions | In vitro cytotoxicity assay against HCT116 (human colorectal carcinoma) and SMMC7721 (human hepatocellular carcinoma) cell lines . |
Why This Matters
This data identifies Glucodichotomine B as the appropriate chemical probe for investigating β-carboline-mediated cytotoxicity, particularly in colorectal cancer models, as opposed to Dichotomine B which is suited for neuroinflammation studies.
- [1] Zhou X, et al. Dichotomine B attenuates neuroinflammatory responses via regulating TLR4/MyD88-mTOR signaling pathway in BV2 cells. Neurochemical Research. 2023;48(8):2451-2462. View Source
